molecular formula C15H13N5OS B2530258 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide CAS No. 896320-18-6

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2530258
CAS No.: 896320-18-6
M. Wt: 311.36
InChI Key: QPQUBJPWTIUORI-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features both imidazole and pyridazine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyridazine intermediates. These intermediates are then coupled through a thiolation reaction to form the final compound. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone

Uniqueness

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide is unique due to its combined imidazole and pyridazine rings, which provide a versatile framework for interacting with various biological targets. This dual functionality enhances its potential in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c16-14(21)9-22-15-6-5-13(18-19-15)11-1-3-12(4-2-11)20-8-7-17-10-20/h1-8,10H,9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQUBJPWTIUORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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